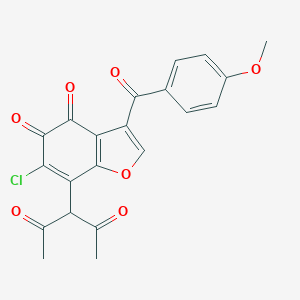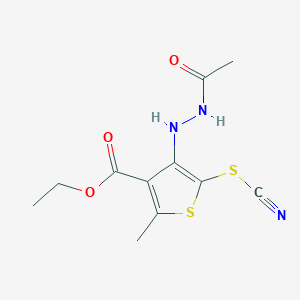
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione, also known as Mitoglitazone, is a thiazolidinedione derivative that has been found to have potential therapeutic applications in the treatment of type 2 diabetes, cancer, and neurodegenerative diseases. This compound is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation.
Mécanisme D'action
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee exerts its pharmacological effects by binding to and activating PPARγ, a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been found to have several biochemical and physiological effects. In animal studies, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been shown to improve glucose tolerance, increase insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular complications. 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has also been found to have anti-cancer properties and can induce apoptosis in cancer cells by activating PPARγ. Furthermore, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee in lab experiments include its potent and selective activation of PPARγ, its well-established pharmacological effects, and its potential therapeutic applications in various diseases. However, the limitations of using 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee include its low solubility in water, its relatively low yield in synthesis, and its potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of interest is the investigation of 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee's potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanism of action of 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee and its effects on gene expression and protein function.
Méthodes De Synthèse
The synthesis of 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee involves the reaction of 4-morpholinylmethylamine with 2,4-thiazolidinedione in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The yield of this reaction is reported to be around 60-70%, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been extensively studied for its potential therapeutic applications in various diseases. In the field of diabetes research, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular complications. Studies have also shown that 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has anti-cancer properties and can induce apoptosis in cancer cells by activating PPARγ. Furthermore, 3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dionee has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3-(Morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C8H12N2O3S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3S/c11-7-5-14-8(12)10(7)6-9-1-3-13-4-2-9/h1-6H2 |
Clé InChI |
RZBXAEOAUQOSQE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=O)CSC2=O |
SMILES canonique |
C1COCCN1CN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)


